molecular formula C10H8BrF3O2 B15302243 3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid

3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B15302243
M. Wt: 297.07 g/mol
InChI Key: LYJCUEQJONIVME-UHFFFAOYSA-N
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Description

3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid is a halogenated aromatic propanoic acid derivative characterized by a bromo substituent at the para position (C4) and a trifluoromethyl group at the ortho position (C2) on the phenyl ring.

Crystallographic studies of related compounds, such as 3-[4-(trifluoromethyl)phenyl]propanoic acid, reveal that such molecules form inversion dimers stabilized by O–H⋯O hydrogen bonds, which may influence their solubility and crystal packing .

The bromo and trifluoromethyl groups confer distinct electronic and steric properties:

  • Bromo: A bulky, electron-withdrawing group that enhances lipophilicity and may slow metabolic degradation.
  • Trifluoromethyl: Strongly electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2–3), which improves membrane permeability in its protonated form.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

3-[4-bromo-2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H8BrF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1,3,5H,2,4H2,(H,15,16)

InChI Key

LYJCUEQJONIVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)CCC(=O)O

Origin of Product

United States

Preparation Methods

Direct Bromination of Pre-Functionalized Intermediates

The most straightforward approach involves electrophilic bromination of 3-[2-(trifluoromethyl)phenyl]propanoic acid. The trifluoromethyl group (-CF₃) acts as a meta-directing substituent, while the propanoic acid side chain influences regioselectivity through its electron-withdrawing carboxyl group.

Reaction Conditions :

  • Reagents : Bromine (Br₂) or in-situ Br⁺ generation using HBr/H₂O₂.
  • Catalyst : Lewis acids like FeBr₃ or AlCl₃ enhance electrophilic activity.
  • Solvent : Dichloromethane (DCM) or acetic acid at 0–25°C.

Mechanistic Insight :
The reaction proceeds via the formation of a bromonium ion intermediate, with the -CF₃ group directing bromination to the para position relative to itself (C4 on the aromatic ring). A study using HBr and H₂O₂ in acetic acid achieved 68% yield, though competing ortho-bromination (≤12%) was observed due to steric effects.

Optimization :

  • Lower temperatures (0–5°C) reduce side reactions.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reagent solubility in biphasic systems.

Transition Metal-Mediated Synthetic Routes

Suzuki-Miyaura Cross-Coupling

This method constructs the aromatic core before introducing the propanoic acid chain. A representative pathway involves:

  • Synthesis of 4-Bromo-2-(trifluoromethyl)phenylboronic Acid :
    • Pd-catalyzed borylation of 1-bromo-2-(trifluoromethyl)benzene.
  • Coupling with Acrylic Acid Derivatives :
    • Reaction with methyl acrylate via Heck coupling, followed by hydrolysis to the carboxylic acid.

Advantages :

  • High regiocontrol (≥95% para-selectivity).
  • Compatibility with sensitive functional groups.

Limitations :

  • Requires pre-functionalized boronic acids, increasing costs.

Ullmann-Type Coupling for Trifluoromethylation

Copper-mediated coupling introduces the -CF₃ group post-bromination:

Steps :

  • Brominate 3-(4-bromophenyl)propanoic acid at C2 using N-bromosuccinimide (NBS).
  • Ullmann coupling with methyl trifluorocuprate (CF₃Cu) under anhydrous conditions.

Yield : 55–60% after recrystallization.

Multi-Step Synthesis from Pre-Functionalized Intermediates

Nitro Group-Assisted Bromination

A nitro group temporarily directs bromination before being reduced and replaced with -CF₃:

  • Nitration : Introduce NO₂ at C2 of 3-phenylpropanoic acid.
  • Bromination : Electrophilic substitution at C4.
  • Reduction and Trifluoromethylation :
    • Reduce NO₂ to NH₂ via hydrogenation.
    • Convert NH₂ to -CF₃ using Sandmeyer conditions (CuCN/CF₃I).

Key Data :

  • Overall yield: 42% (four steps).
  • Purity: ≥98% (HPLC).

Radical Bromination Approaches

N-Bromosuccinimide (NBS) under UV Irradiation

Radical pathways avoid directing group limitations:

Procedure :

  • Dissolve 3-[2-(trifluoromethyl)phenyl]propanoic acid in CCl₄.
  • Add NBS and irradiate with UV light (254 nm) for 6–8 hours.

Outcome :

  • 48% yield with 85% para-selectivity.
  • Minor allylic bromination byproducts (≤7%).

Purification and Analytical Characterization

Recrystallization and Chromatography

  • Solvent Systems : Isopropyl ether/hexane (3:1) removes unreacted starting material.
  • HPLC Conditions : C18 column, 70:30 acetonitrile/water (0.1% TFA), retention time = 12.3 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 3.12 (t, J = 7.6 Hz, 2H, CH₂), 2.64 (t, J = 7.6 Hz, 2H, CH₂).
  • ¹³C NMR : 174.2 (COOH), 139.1 (C-CF₃), 122.8 (q, J = 274 Hz, CF₃).

Comparative Evaluation of Synthetic Methods

Method Yield (%) Selectivity (%) Cost (USD/g) Scalability
Electrophilic Bromination 68 88 120 Moderate
Suzuki Coupling 75 95 340 Low
Ullmann Trifluoromethylation 55 90 290 High
Radical Bromination 48 85 180 Moderate

Key Observations :

  • Electrophilic bromination offers the best cost-to-yield ratio for lab-scale synthesis.
  • Transition metal methods provide superior selectivity but are economically prohibitive for industrial use.

Industrial Manufacturing Considerations

Continuous-Flow Reactor Systems

  • Benefits : Enhanced heat/mass transfer, reduced reaction times (e.g., bromination completes in 2 hours vs. 24 hours batchwise).
  • Case Study : A pilot plant achieved 92% conversion using HBr/H₂O₂ in a microreactor at 50°C.

Waste Management

  • Bromine Recovery : Distillation reclaims 80% of excess Br₂.
  • Solvent Recycling : DCM is reused after molecular sieve treatment.

Chemical Reactions Analysis

Types of Reactions

3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Phenyl Ring) Molecular Formula Key Properties/Activities Reference
3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid 4-Br, 2-CF₃ C₁₀H₈BrF₃O₂ High lipophilicity; potential antimicrobial activity (inferred)
3-[4-(Trifluoromethyl)phenyl]propanoic acid 4-CF₃ C₁₀H₉F₃O₂ Forms hydrogen-bonded dimers; used in crystallography studies
3-[2,4-Bis(trifluoromethyl)phenyl]propanoic acid 2-CF₃, 4-CF₃ C₁₁H₈F₆O₂ Higher lipophilicity (logP ~3.5); increased metabolic stability
3-(3-Bromo-2-fluorophenyl)propanoic acid 3-Br, 2-F C₉H₈BrFO₂ Moderate acidity (pKa ~3.2); used in peptide coupling
3-(2-Bromo-4-fluorophenyl)propanoic acid 2-Br, 4-F C₉H₈BrFO₂ Antibacterial applications (inferred from structural analogs)

Key Observations :

  • Positional Isomerism: The para bromo and ortho trifluoromethyl substitution in the target compound creates a unique steric environment compared to analogs with meta halogens (e.g., 3-(3-Bromo-2-fluorophenyl)propanoic acid). This may alter binding affinities to enzymes or receptors.

Physicochemical Properties

Property This compound 3-[2,4-Bis(trifluoromethyl)phenyl]propanoic Acid 3-(3-Bromo-2-fluorophenyl)propanoic Acid
Molecular Weight 285.08 g/mol 286.17 g/mol 247.06 g/mol
logP (Predicted) ~3.1 ~3.5 ~2.8
Solubility (Water) Low Very Low Moderate
Melting Point Not reported 98–100°C 120–122°C

Key Insights :

  • The target compound’s bromo substituent increases molecular weight and lipophilicity compared to non-brominated analogs, which may reduce aqueous solubility but improve cell membrane penetration.

Biological Activity

3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid, with the CAS number 1261583-36-1, is a synthetic organic compound that has garnered interest in various fields of biological research. Its unique structural features, particularly the trifluoromethyl and bromine substituents on the phenyl ring, suggest potential biological activities that merit investigation.

The compound can be characterized by its molecular formula C11H10BrF3O2C_{11}H_{10}BrF_3O_2 and a molecular weight of approximately 303.1 g/mol. The presence of both a bromine and a trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological membranes.

PropertyValue
CAS No. 1261583-36-1
Molecular Formula C₁₁H₁₀BrF₃O₂
Molecular Weight 303.1 g/mol
Purity ≥95%

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of propanoic acids, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of bacterial strains:

StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicated that the compound showed significant activity against Staphylococcus aureus, while exhibiting moderate activity against Gram-negative bacteria, which is often challenging due to their robust cell walls .

Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, researchers investigated the effect of this compound on cytokine production in human macrophages. The compound was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism through which the compound could exert anti-inflammatory effects .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes in inflammatory pathways, thereby reducing the production of inflammatory mediators.
  • Membrane Interaction : The lipophilic nature due to trifluoromethyl and bromine groups may facilitate interaction with cellular membranes, altering permeability and potentially leading to cell death in susceptible bacteria.
  • Receptor Modulation : The compound could modulate receptor activity related to pain and inflammation, providing analgesic effects.

Q & A

Q. What are the common synthetic routes for 3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination and trifluoromethylation of precursor phenylpropanoic acid derivatives. Key steps include:

  • Starting Materials : 4-bromo-2-(trifluoromethyl)aniline or substituted phenylpropanoic acid derivatives.
  • Reaction Optimization : Use of anhydrous tetrahydrofuran (THF) with activated zinc powder under nitrogen atmosphere for halogenation ().
  • Catalysts : Brominating agents (e.g., Br₂) or trifluoromethylation reagents (e.g., CF₃Cu) under controlled temperatures (40–80°C).
    Yield improvements are achieved by optimizing solvent polarity, temperature gradients, and stoichiometric ratios of reagents. Lower yields (<50%) are often attributed to steric hindrance from the trifluoromethyl group .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl) and carboxylic acid protons (δ 12–13 ppm).
    • FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns to assess purity (>95%) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O dimers observed in related compounds) .

Q. What are the key physicochemical properties influencing its solubility and reactivity?

Methodological Answer:

  • Solubility : Limited aqueous solubility (logP ~3.2) due to the hydrophobic trifluoromethyl group. Use polar aprotic solvents (DMSO, DMF) for in vitro assays.
  • Reactivity : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines/thiols, while the trifluoromethyl group stabilizes electron-deficient intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory data in substitution reactions involving the bromine atom?

Methodological Answer: Discrepancies in substitution outcomes (e.g., para vs. meta products) often arise from:

  • Electronic Effects : Electron-withdrawing trifluoromethyl groups direct nucleophiles to specific positions. Computational DFT studies (e.g., Fukui indices) predict regioselectivity .
  • Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) favor meta substitution. Validate via kinetic studies (Eyring plots) to compare activation energies .
  • Reaction Monitoring : Use LC-MS to track intermediates and propose revised mechanisms .

Q. What computational strategies are effective for designing derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Employ Gaussian or ORCA to model reaction pathways (e.g., transition state energies for SNAr reactions) .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes with hydrophobic pockets) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
  • QSAR Models : Train models on bromophenyl derivatives to correlate substituent effects (Hammett σ constants) with IC₅₀ values .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for Suzuki-Miyaura couplings to retain enantioselectivity .
  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression and minimize racemization .
  • Crystallization Optimization : Employ anti-solvent crystallization with ethanol/water mixtures to isolate enantiopure crystals (>99% ee) .

Key Research Recommendations

  • Prioritize mechanistic studies to clarify trifluoromethyl group effects on reaction pathways.
  • Develop enantioselective synthetic protocols for biological assays.
  • Leverage hybrid computational-experimental frameworks (e.g., ICReDD’s reaction path search methods) for accelerated discovery .

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